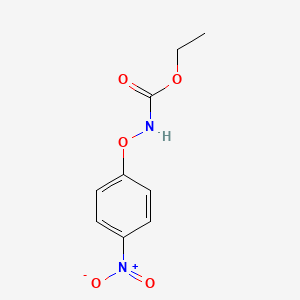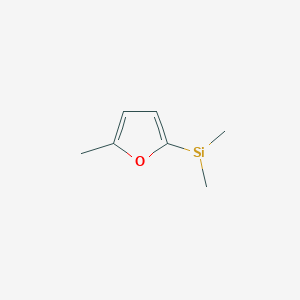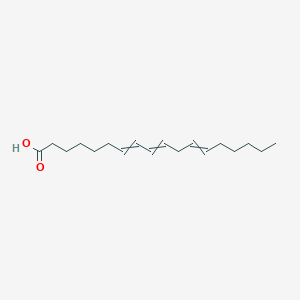![molecular formula C7H7N3O3 B14727795 [Nitroso(pyridin-3-yl)amino]acetic acid CAS No. 6642-42-8](/img/structure/B14727795.png)
[Nitroso(pyridin-3-yl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Nitroso(pyridin-3-yl)amino]acetic acid is an organic compound with the molecular formula C7H7N3O3 It is a derivative of pyridine and contains both nitroso and amino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Nitroso(pyridin-3-yl)amino]acetic acid typically involves the nitrosation of pyridine derivatives. One common method is the direct nitrosation of pyridine-3-ylamine using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
[Nitroso(pyridin-3-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group typically yields nitro compounds, while reduction yields amino compounds.
Aplicaciones Científicas De Investigación
[Nitroso(pyridin-3-yl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [Nitroso(pyridin-3-yl)amino]acetic acid involves its interaction with molecular targets in biological systems. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Nitrosobenzene: Similar in structure but lacks the pyridine ring.
Pyridinecarboxylic acids: These compounds share the pyridine ring but differ in functional groups.
Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure and are studied for their biological activities.
Uniqueness
[Nitroso(pyridin-3-yl)amino]acetic acid is unique due to the presence of both nitroso and amino groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various fields of research.
Propiedades
Número CAS |
6642-42-8 |
|---|---|
Fórmula molecular |
C7H7N3O3 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
2-[nitroso(pyridin-3-yl)amino]acetic acid |
InChI |
InChI=1S/C7H7N3O3/c11-7(12)5-10(9-13)6-2-1-3-8-4-6/h1-4H,5H2,(H,11,12) |
Clave InChI |
KNKVBTVFNCPNEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)N(CC(=O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)












